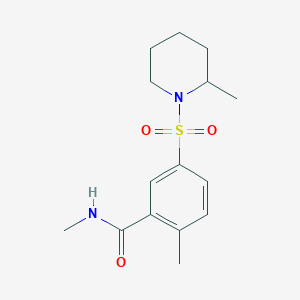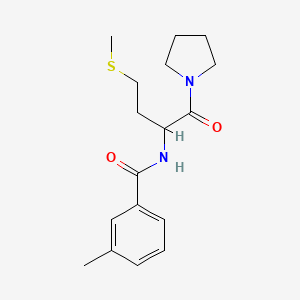
N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide, also known as DMXAA, is a small molecule that has been studied for its potential anti-cancer properties. DMXAA was first identified in 1998 as a compound that could stimulate the production of cytokines, which are proteins that play a key role in the immune system's response to cancer cells. Since then, DMXAA has been the subject of numerous studies and clinical trials, with promising results in some cases.
Wirkmechanismus
N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide works by activating the STING (stimulator of interferon genes) pathway, which is a key component of the immune system's response to viral and bacterial infections. When N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide binds to the STING receptor, it triggers the production of cytokines, which in turn activate immune cells to attack cancer cells. N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide also has direct anti-angiogenic effects, meaning it can inhibit the growth of blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the activation of immune cells, the inhibition of angiogenesis, and the induction of apoptosis (cell death) in cancer cells. N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide has also been shown to increase the production of reactive oxygen species (ROS), which can further contribute to the destruction of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide as a potential anti-cancer therapy is that it can be administered orally, making it a convenient treatment option for patients. However, there are also some limitations to its use. N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide has been shown to have variable efficacy in different cancer types, and it may not be effective in all patients. In addition, N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide can cause side effects such as fever and flu-like symptoms, which may limit its use in some patients.
Zukünftige Richtungen
There are several potential future directions for research on N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide. One area of interest is the development of combination therapies that include N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide along with other anti-cancer agents. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide treatment. Finally, there is ongoing research into the mechanism of action of N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide, which could lead to the development of more effective and targeted therapies for cancer.
Synthesemethoden
N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-methylpiperidine to form N-(2-methylpiperidin-1-yl)-2,5-dimethylbenzenesulfonamide. This compound is then treated with phosphorus oxychloride to form N,2-dimethyl-5-chlorosulfonylbenzamide. Finally, the chlorosulfonyl compound is reacted with sodium azide to form N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide.
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide has been studied for its potential anti-cancer properties, particularly in the treatment of solid tumors. In preclinical studies, N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide has been shown to have anti-tumor effects in a variety of cancer types, including lung, breast, and colon cancer. N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide is thought to work by activating the immune system's response to cancer cells, leading to the destruction of tumor cells.
Eigenschaften
IUPAC Name |
N,2-dimethyl-5-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-7-8-13(10-14(11)15(18)16-3)21(19,20)17-9-5-4-6-12(17)2/h7-8,10,12H,4-6,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCWWYTUGFZEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[2-(4-Ethoxyphenyl)acetyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7564090.png)
![N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7564094.png)
![2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide](/img/structure/B7564097.png)
![N-[4-[[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7564102.png)
![1-phenyl-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7564119.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7564124.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B7564129.png)

![N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7564144.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(oxolan-2-ylmethyl)oxolane-2-carboxamide](/img/structure/B7564150.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(furan-2-ylmethylsulfamoyl)-2-methylbenzamide](/img/structure/B7564160.png)
![N-[2-[(3-methoxyphenyl)carbamoyl]phenyl]-2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B7564162.png)
![3-methoxy-N-[1-(2-methylpropyl)piperidin-4-yl]benzamide](/img/structure/B7564175.png)
